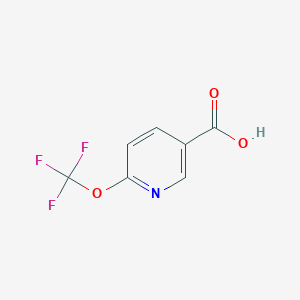

6-(Trifluoromethoxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYMJNIRFKFWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678826 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940895-85-2 | |

| Record name | 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the druglike properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic and steric properties, which can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. This guide provides a comprehensive technical overview of the physicochemical properties of 6-(trifluoromethoxy)nicotinic acid, a key building block for the synthesis of novel pharmaceuticals and agrochemicals.

As a Senior Application Scientist, the following sections will not only present the available data but also delve into the rationale behind the experimental methodologies and the implications of these properties in the context of drug discovery and development. This document is designed to be a practical resource for researchers aiming to leverage the unique attributes of this compound in their work.

Molecular Structure and Identification

Chemical Name: this compound Synonyms: 6-(Trifluoromethoxy)-3-pyridinecarboxylic acid[1] CAS Number: 940895-85-2[1] Molecular Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol

The structure of this compound features a pyridine ring, a carboxylic acid at the 3-position, and a trifluoromethoxy group at the 6-position. This arrangement provides a versatile scaffold for a variety of chemical modifications.

Caption: Molecular structure of this compound.

Key Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the available and predicted data for this compound.

| Property | Value/Predicted Value | Comments and Comparison |

| Melting Point (°C) | No experimental data found. Analog: 113-120 (for 6-Chloro-2-(trifluoromethoxy)nicotinic acid) | The melting point is influenced by crystal packing and intermolecular forces. The presence of the trifluoromethoxy group can affect these interactions. For comparison, the closely related analog, 6-Chloro-2-(trifluoromethoxy)nicotinic acid, has a reported melting point of 113-120 °C. |

| Boiling Point (°C) | No experimental data found. | Due to its carboxylic acid functionality, this compound is likely to decompose at higher temperatures before boiling under atmospheric pressure. |

| Density (g/cm³) | No experimental data found. | The density is expected to be higher than that of nicotinic acid due to the presence of the heavy fluorine atoms. |

| pKa (Predicted) | ~2.5 - 3.5 | The electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the carboxylic acid compared to nicotinic acid (pKa ≈ 4.85), resulting in a lower pKa value. |

| logP (Predicted) | ~1.5 - 2.5 | The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy or hydroxyl group. This property is crucial for membrane permeability. |

| Aqueous Solubility | Predicted to be low to moderate. | The increased lipophilicity from the trifluoromethoxy group may decrease aqueous solubility compared to nicotinic acid. However, the ionizable carboxylic acid group will contribute to solubility, especially at pH values above the pKa. |

Experimental Protocols for Physicochemical Property Determination

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

-

Calibration of the pH Meter: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is half the volume of titrant required to reach the equivalence point (the point of steepest inflection in the curve).

References

A Comprehensive Technical Guide to 6-(Trifluoromethoxy)nicotinic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 6-(trifluoromethoxy)nicotinic acid, a crucial building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical identity, synthesis, physicochemical properties, and significant applications, with a focus on its role in medicinal chemistry.

Core Identification and Chemical Structure

Chemical Name: this compound

Synonyms: 6-(Trifluoromethoxy)pyridine-3-carboxylic acid

Molecular Formula: C₇H₄F₃NO₃[2]

Molecular Weight: 207.11 g/mol [2]

The structure of this compound is characterized by a pyridine ring substituted at the 6-position with a trifluoromethoxy (-OCF₃) group and at the 3-position with a carboxylic acid (-COOH) group.

Chemical Structure:

The incorporation of the trifluoromethoxy group is of significant interest in medicinal chemistry. This moiety is known to enhance several key properties of a molecule, including:

-

Lipophilicity: The -OCF₃ group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug candidate.

-

Bioavailability: By improving both membrane permeability and metabolic stability, the -OCF₃ group can lead to enhanced oral bioavailability.

-

Binding Affinity: The unique electronic properties of the trifluoromethoxy group can influence the binding interactions of a molecule with its biological target.

Synthesis and Manufacturing

The synthesis of this compound and its analogs can be achieved through various synthetic routes. While a specific, publicly available, peer-reviewed protocol for this exact molecule is not readily found, the synthesis of closely related trifluoromethyl and trifluoromethoxy-substituted nicotinic acids is well-documented in patents and chemical literature. These methods generally involve the construction of the substituted pyridine ring followed by functional group manipulations.

A representative synthetic approach for a related compound, 6-(trifluoromethyl)nicotinic acid, involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile. This process highlights a common strategy for introducing the carboxylic acid functionality.

Representative Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid from 6-(Trifluoromethyl)nicotinonitrile[3]

This protocol describes a high-yield synthesis of 6-(trifluoromethyl)nicotinic acid, a structurally similar compound, and provides a foundational understanding of the synthetic chemistry involved.

Materials:

-

6-(Trifluoromethyl)nicotinonitrile

-

Sulfuric acid

-

Glacial acetic acid

-

Water

-

Ice

-

Ethyl acetate

Procedure:

-

To a 10 L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.

-

Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.

-

Heat the mixture to reflux and maintain for an overnight period.

-

Upon completion of the reaction, cool the reaction mixture and add ice. Further cool the mixture using an ice brine bath to precipitate a white solid.

-

Filter the mixture to collect the solid.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic phases and wash twice with water.

-

Dry the organic phase.

-

Following washing, 930 g of 6-(trifluoromethyl)nicotinic acid is obtained as a beige solid, yielding 97.3%.[3]

Causality of Experimental Choices:

-

Acid Hydrolysis: The use of a strong acid like sulfuric acid is crucial for the complete hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the hydrolysis reaction to completion.

-

Workup Procedure: The precipitation in an ice bath followed by filtration and extraction is a standard method to isolate and purify the acidic product from the aqueous reaction mixture.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of a 6-substituted nicotinic acid.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are critical for their application in drug discovery and development. Below is a summary of the properties of the closely related 6-(trifluoromethyl)nicotinic acid.

| Property | Value | Source |

| CAS Number | 231291-22-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₂ | [4][5] |

| Molecular Weight | 191.11 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 193-197 °C | [3][4][5][6][8] |

| Boiling Point | 259.3 ± 40.0 °C (Predicted) | [3][4][5][8] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [3][4][5][8] |

| Flash Point | 110.6 °C | [4] |

| Purity | ≥98.0% (HPLC) | [4] |

| Solubility | Slightly soluble in acetonitrile and methanol | [3] |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4] The presence of the trifluoromethoxy group imparts desirable properties to the final active pharmaceutical ingredients (APIs).[4]

Case Study: TRPM8 Antagonists for Migraine Treatment

A significant application of this compound is in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a target for the treatment of migraine.[9] The clinical candidate AMG 333 incorporates a this compound moiety.[9]

-

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

The development of AMG 333 highlights the strategic use of this building block to achieve potent and selective TRPM8 antagonism.[9] The medicinal chemistry efforts focused on improving the drug-like properties of initial lead compounds, including the enhancement of pharmacokinetic profiles, where the trifluoromethoxy group plays a crucial role.[9]

Broader Applications in Medicinal Chemistry

Derivatives of nicotinic acid are explored for a wide range of therapeutic applications, including:

-

Anti-inflammatory Agents: Nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity.[10]

-

Cancer Therapy: Nicotinic acid analogs are being investigated for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia and cancer progression.[5]

-

Neurodegenerative Diseases: Niacin (nicotinic acid and nicotinamide) is recognized as a key mediator of neuronal development and survival, with its derivatives being explored for neuroprotective roles in conditions like Alzheimer's, Parkinson's, and Huntington's diseases.

The trifluoromethyl and trifluoromethoxy-substituted pyridine scaffolds are increasingly utilized in the development of novel therapeutics due to the advantageous properties they confer.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its analogs.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

-

Precautionary Statements: Avoid breathing dust/fumes. Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[11]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11][12]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

This compound is a highly valuable and versatile building block in modern chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique structural features, most notably the trifluoromethoxy group, provide a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. The successful development of drug candidates like the TRPM8 antagonist AMG 333 underscores the significant potential of this compound. As the demand for more effective and safer drugs continues to grow, the importance of key intermediates such as this compound in the innovation pipeline is set to increase.

References

- 1. This compound | 940895-85-2 [amp.chemicalbook.com]

- 2. cochemical.com [cochemical.com]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 6. 6-(Trifluoromethyl)nicotinic acid - Career Henan Chemical Co. % [coreychem.com]

- 7. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Solubility of 6-(Trifluoromethoxy)nicotinic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 6-(Trifluoromethoxy)nicotinic Acid

This compound, a fluorinated pyridine carboxylic acid derivative, is a compound of significant interest in contemporary drug discovery and materials science. Its structural motifs are often associated with desirable pharmacokinetic properties and enhanced biological activity. The trifluoromethoxy group, in particular, can improve metabolic stability and cell permeability, making this molecule an attractive building block for novel therapeutic agents. However, the successful transition of such a promising molecule from laboratory synthesis to practical application is fundamentally governed by its physicochemical properties, paramount among which is its solubility.

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of its development lifecycle. From reaction kinetics and purification during synthesis to the formulation of the final dosage form, a thorough understanding of a compound's solubility profile is indispensable. It dictates the choice of solvents for crystallization, which in turn affects the crystal form (polymorphism), purity, and handling characteristics of the API. In formulation science, solubility is a key determinant of bioavailability and the feasibility of developing various delivery systems.

This technical guide provides an in-depth exploration of the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess its solubility. We will delve into the physicochemical characteristics that govern its solubility, present available data on structurally similar compounds, and provide a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Anticipated Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a given solvent. For this compound, several key features dictate its solubility behavior. While specific experimental data for this compound is sparse, we can infer its likely behavior by examining its structural components and data from the closely related analog, 6-(trifluoromethyl)nicotinic acid.

| Property | Value (for 6-(Trifluoromethyl)nicotinic acid) | Influence on Solubility |

| Molecular Formula | C7H4F3NO2[1] | The presence of a pyridine ring, a carboxylic acid group, and a trifluoromethyl group creates a molecule with both polar and non-polar characteristics. |

| Molecular Weight | 191.11 g/mol [1] | A relatively low molecular weight generally favors solubility. |

| Melting Point | 193-197 °C[1][2] | A high melting point suggests strong crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur. This often correlates with lower solubility. |

| pKa (Predicted) | 2.96 ± 0.10[1] | The acidic nature of the carboxylic acid group means that the compound's ionization state will be highly dependent on the pH of the medium. In organic solvents, this acidity allows for strong hydrogen bonding with appropriate solvents. |

| Structure | Pyridine ring with a carboxylic acid at the 3-position and a trifluoromethoxy group at the 6-position. | The nitrogen atom in the pyridine ring and the carboxylic acid group can act as hydrogen bond acceptors, while the carboxylic acid's hydroxyl group is a hydrogen bond donor. The trifluoromethoxy group is lipophilic and can engage in dipole-dipole interactions. |

Based on these properties, we can predict the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and pyridine nitrogen, strong solute-solvent interactions are expected, likely leading to moderate to good solubility. Indeed, 6-(trifluoromethyl)nicotinic acid is reported to be soluble in methanol.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Dimethyl sulfoxide (DMSO) is a particularly strong hydrogen bond acceptor and is known to be an excellent solvent for many carboxylic acids. A solubility of 100 mg/mL has been reported for 6-(trifluoromethyl)nicotinic acid in DMSO.[4] Acetonitrile is expected to be a less effective solvent than DMSO due to its lower polarity and hydrogen bond accepting capability; 6-(trifluoromethyl)nicotinic acid is described as "slightly soluble" in acetonitrile.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The overall polarity of this compound, dominated by the carboxylic acid and pyridine ring, suggests that solubility in non-polar solvents will be very low. The energy required to break the strong intermolecular forces in the solid crystal would not be compensated by the weak van der Waals forces established with these solvents.

Qualitative and Analog Solubility Data

As previously mentioned, specific quantitative solubility data for this compound is not widely published. The table below summarizes the available qualitative information and quantitative data for the close structural analog, 6-(trifluoromethyl)nicotinic acid, which serves as a useful proxy.

| Compound | Solvent | Temperature | Solubility |

| 6-(Trifluoromethyl)nicotinic acid | Methanol | Not Specified | Soluble[3] |

| 6-(Trifluoromethyl)nicotinic acid | Acetonitrile | Not Specified | Slightly Soluble[1] |

| 6-(Trifluoromethyl)nicotinic acid | DMSO | Not Specified | 100 mg/mL[4] |

This information, while not exhaustive, provides a valuable starting point for solvent selection in experimental studies.

Experimental Protocol for the Determination of Equilibrium Solubility

The following protocol describes a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC). This method is a gold standard in the pharmaceutical industry for its accuracy and reproducibility.

Diagram of the Experimental Workflow

References

- 1. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 2. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | TCI AMERICA [tcichemicals.com]

- 3. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

Spectroscopic Characterization of 6-(Trifluoromethoxy)nicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6-(trifluoromethoxy)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoromethoxy group make this compound a subject of significant interest for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.

This document offers a comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and the observed spectral features, providing field-proven insights into experimental design and data interpretation.

Molecular Structure and Key Features

This compound is a derivative of nicotinic acid, also known as vitamin B3. The core structure is a pyridine ring, substituted with a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 6-position. The strong electron-withdrawing nature of the trifluoromethoxy group significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C7" -- "O1"; "C7" -- "O2"; "O2" -- "H1"; "C6" -- "O3"; "O3" -- "C8"; "C8" -- "F1"; "C8" -- "F2"; "C8" -- "F3"; "C2" -- "H2"; "C3" -- "H3"; "C4" -- "H4"; }

Caption: Molecular structure of this compound.Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1250-1000 | Strong | C-F and C-O stretching (trifluoromethoxy group) |

Interpretation:

The most prominent feature in the IR spectrum is the broad absorption band centered around 3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The strong, sharp peak at approximately 1700 cm⁻¹ is attributed to the C=O stretching of the carboxyl group. The absorptions in the 1600-1470 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the aromatic pyridine ring. A series of strong bands in the 1250-1000 cm⁻¹ range are characteristic of the C-F and C-O stretching vibrations of the trifluoromethoxy group, providing a clear signature for this substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR-FT-IR technique is a simple and rapid method for obtaining high-quality spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is engaged to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam undergoes total internal reflection at the crystal-sample interface, and the evanescent wave penetrates a short distance into the sample, allowing for the absorption of specific frequencies of light.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Place_Sample" [label="Place solid sample on ATR crystal"]; "Apply_Pressure" [label="Apply pressure to ensure contact"]; "Record_Background" [label="Record background spectrum (clean crystal)"]; "Record_Sample" [label="Record sample spectrum"]; "Process_Data" [label="Process data (background subtraction)"]; "End" [label="Obtain IR Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Place_Sample"; "Place_Sample" -> "Apply_Pressure"; "Apply_Pressure" -> "Record_Background"; "Record_Background" -> "Record_Sample"; "Record_Sample" -> "Process_Data"; "Process_Data" -> "End"; }

Caption: Workflow for ATR-FT-IR analysis.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted Data Summary (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Broad Singlet | 1H | COOH |

| ~8.9 | Doublet | 1H | H-2 |

| ~8.3 | Doublet of Doublets | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-5 |

Interpretation:

The proton spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 13.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. The aromatic region will display three signals corresponding to the protons on the pyridine ring. The proton at the 2-position (H-2) is expected to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing carboxylic acid group, appearing as a doublet. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, being adjacent to the trifluoromethoxy group, will also be deshielded and is expected to appear as a doublet.

¹³C NMR Spectroscopy

Predicted Data Summary (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity (¹⁹F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~165 | Singlet | C=O | | ~155 | Quartet | C-6 | | ~152 | Singlet | C-2 | | ~140 | Singlet | C-4 | | ~125 | Quartet | CF₃ | | ~120 | Singlet | C-5 | | ~118 | Singlet | C-3 |

Interpretation:

The ¹³C NMR spectrum is predicted to show seven signals. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (~165 ppm). The carbon attached to the trifluoromethoxy group (C-6) is expected to appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The remaining four signals correspond to the carbons of the pyridine ring, with their chemical shifts influenced by the positions of the substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]

-

Instrumentation: The NMR tube is placed in the spectrometer's probe.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phasing, baseline correction, and referencing to the residual solvent peak are performed.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve_Sample" [label="Dissolve sample in deuterated solvent"]; "Insert_Tube" [label="Place NMR tube in spectrometer"]; "Acquire_Data" [label="Acquire FID"]; "Process_Data" [label="Fourier transform and process data"]; "End" [label="Obtain NMR Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dissolve_Sample"; "Dissolve_Sample" -> "Insert_Tube"; "Insert_Tube" -> "Acquire_Data"; "Acquire_Data" -> "Process_Data"; "Process_Data" -> "End"; }

Caption: General workflow for NMR analysis.Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Data Summary (ESI+):

| m/z | Interpretation |

| 192.02 | [M+H]⁺ (protonated molecule) |

| 174.01 | [M+H - H₂O]⁺ |

| 146.01 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

| 124.03 | [M+H - CF₃O]⁺ |

Interpretation:

In positive-ion electrospray ionization (ESI+), the molecule is expected to be readily protonated, giving a prominent molecular ion peak [M+H]⁺ at m/z 192.02. Fragmentation of the parent ion is likely to proceed through several pathways. A common fragmentation for carboxylic acids is the loss of water, leading to a peak at m/z 174.01. Subsequent loss of carbon monoxide from this fragment would give a peak at m/z 146.01. Alternatively, direct loss of the carboxyl group as a radical could also lead to a fragment at a similar m/z. Another significant fragmentation pathway would involve the cleavage of the C-O bond of the trifluoromethoxy group, resulting in a fragment at m/z 124.03.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[2][3]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Solution" [label="Prepare dilute sample solution"]; "Infuse_Sample" [label="Infuse solution into ESI source"]; "Generate_Ions" [label="Generate gas-phase ions"]; "Analyze_Masses" [label="Separate ions by m/z"]; "Detect_Ions" [label="Detect ions and generate spectrum"]; "End" [label="Obtain Mass Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Solution"; "Prepare_Solution" -> "Infuse_Sample"; "Infuse_Sample" -> "Generate_Ions"; "Generate_Ions" -> "Analyze_Masses"; "Analyze_Masses" -> "Detect_Ions"; "Detect_Ions" -> "End"; }

Caption: Workflow for ESI-MS analysis.Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of IR, NMR, and MS provides orthogonal information that, when interpreted in concert, confirms the molecular structure and provides insights into the electronic properties of this important chemical entity. The detailed protocols and interpretations herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and agrochemical development.

References

A Technical Guide to the Potential Biological Activities of Trifluoromethoxylated Nicotinic Acids

Introduction: The Strategic Imperative of Fluorination in Nicotinic Acid Scaffolds

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and, at pharmacological doses, a powerful lipid-modifying agent.[1][2][3] Its derivatives have been the subject of extensive research, leading to the development of various therapeutic agents.[4] In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the biological and physicochemical properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.

This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethoxylated nicotinic acids. We will delve into the rationale behind their synthesis, explore their potential biological targets based on the known pharmacology of nicotinic acid, and propose experimental workflows for their biological characterization. This document is intended for researchers, scientists, and drug development professionals interested in the design and application of novel fluorinated compounds.

The trifluoromethoxy group offers several advantages over its non-fluorinated counterpart, the methoxy group, and even the more common trifluoromethyl (-CF₃) group. These include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation. This can lead to an increased half-life of the drug in the body.

-

Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can alter the electronic distribution within the pyridine ring of nicotinic acid, potentially influencing its binding affinity to biological targets.

-

Improved Binding Interactions: The unique steric and electronic properties of the -OCF₃ group can lead to novel and enhanced interactions with protein binding pockets.

Given these properties, the introduction of a trifluoromethoxy group onto the nicotinic acid scaffold presents a compelling strategy for developing novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of Trifluoromethoxylated Nicotinic Acids

The synthesis of trifluoromethoxylated heteroaromatic compounds, including nicotinic acid derivatives, has historically been challenging. However, recent advancements in synthetic methodologies have made these compounds more accessible. A notable example is the synthesis of 5-trifluoromethoxy-substituted nicotinic acid and its amide derivative.[5][6]

A practical and convenient method for synthesizing 5-trifluoromethoxy-substituted nicotinic acid has been developed, which showcases the remarkable stability of the trifluoromethoxy group to conditions that would cleave a methoxy group.[5][6] This stability is a key advantage in multi-step synthetic routes. The synthesis of 3-bromo-5-trifluoromethoxypyridine has been shown to be an efficient starting point for palladium-catalyzed coupling reactions to introduce the carboxylic acid moiety.[5][6]

Proposed Synthetic Workflow

Below is a generalized workflow for the synthesis of a trifluoromethoxylated nicotinic acid, based on published methods.

Caption: Generalized synthetic workflow for trifluoromethoxylated nicotinic acids.

Potential Biological Activities and Key Targets

While specific biological data for trifluoromethoxylated nicotinic acids are scarce in the public domain, we can infer their potential activities by considering the well-documented pharmacology of the parent nicotinic acid molecule and the predictable influence of the trifluoromethoxy group.

Modulation of Lipid Metabolism via GPR109A

Nicotinic acid's primary mechanism for its lipid-lowering effects is through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1] This receptor is highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. This decreases the flux of free fatty acids to the liver, thereby reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1][2]

The introduction of a trifluoromethoxy group could significantly impact the interaction of nicotinic acid derivatives with GPR109A. The increased lipophilicity could enhance the compound's ability to access the receptor's binding pocket, potentially leading to increased potency and efficacy. The electron-withdrawing nature of the -OCF₃ group could also alter the binding mode and affinity.

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for GPR109A activation.

Anti-Inflammatory Effects through NLRP3 Inflammasome Inhibition

Recent studies have shown that nicotinic acid can inhibit the activation of the NLRP3 inflammasome in vascular endothelial cells.[7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and has been implicated in a variety of inflammatory diseases. Nicotinic acid was found to suppress NLRP3 inflammasome activation and the subsequent cleavage of caspase-1 and secretion of interleukin-1β (IL-1β).[7] This effect may be mediated by SIRT1 and a reduction in reactive oxygen species (ROS).[7]

The potent electron-withdrawing properties of the trifluoromethoxy group could enhance the anti-inflammatory potential of nicotinic acid derivatives. By modulating the electronic properties of the pyridine ring, the -OCF₃ group could lead to more effective inhibition of the signaling pathways that lead to NLRP3 activation.

Inhibition of Cytochrome P450 Enzymes

Nicotinic acid and nicotinamide have been shown to inhibit several human cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP2E1.[8] This inhibition is thought to occur through the coordination of the pyridine nitrogen atom to the heme iron of the enzyme.[8] This has implications for drug-drug interactions when nicotinic acid is administered at high doses.

The introduction of a trifluoromethoxy group could alter the CYP inhibition profile of nicotinic acid. The steric bulk and electronic effects of the -OCF₃ group could either enhance or reduce the binding to the active site of CYP enzymes, leading to a modified drug interaction profile.

Potential as Nicotinate Phosphoribosyltransferase (NAPRT) Inhibitors

Nicotinate phosphoribosyltransferase (NAPRT) is a key enzyme in the salvage pathway of NAD⁺ biosynthesis from nicotinic acid. Inhibition of NAD⁺ biosynthesis is a promising therapeutic strategy in oncology, as cancer cells are particularly sensitive to changes in NAD⁺ levels.[9] Analogs of nicotinic acid, such as 2-hydroxynicotinic acid and 2-fluoronicotinic acid, have been identified as inhibitors of NAPRT.[9]

This suggests that trifluoromethoxylated nicotinic acids could also act as NAPRT inhibitors. The trifluoromethoxy group could influence the binding of the nicotinic acid scaffold to the active site of NAPRT, potentially leading to potent and selective inhibition.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activities of novel trifluoromethoxylated nicotinic acids, a systematic approach employing a series of in vitro assays is recommended.

Protocol 1: GPR109A Receptor Activation Assay

Objective: To determine the potency and efficacy of trifluoromethoxylated nicotinic acids as agonists of the GPR109A receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

-

Assay Principle: A common method is to measure changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Procedure: a. Seed the GPR109A-expressing cells in a 96- or 384-well plate. b. Prepare serial dilutions of the test compounds (trifluoromethoxylated nicotinic acids) and a reference agonist (nicotinic acid). c. Treat the cells with the compounds for a specified incubation period. d. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ values for each compound.

Protocol 2: NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of trifluoromethoxylated nicotinic acids on NLRP3 inflammasome activation.

Methodology:

-

Cell Culture: Use human umbilical vein endothelial cells (HUVECs) or a monocytic cell line like THP-1 cells.

-

Assay Principle: Measure the release of IL-1β into the cell culture supernatant by ELISA.

-

Procedure: a. Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression. b. Pre-incubate the primed cells with various concentrations of the test compounds. c. Induce NLRP3 inflammasome activation with a second stimulus, such as ATP. d. Collect the cell culture supernatant. e. Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit.

-

Data Analysis: Determine the IC₅₀ values for the inhibition of IL-1β release.

Quantitative Data Summary

While specific data for trifluoromethoxylated nicotinic acids is not yet available, the following table provides a template for summarizing key biological parameters once they are determined through the proposed assays.

| Compound | GPR109A EC₅₀ (nM) | NLRP3 Inhibition IC₅₀ (µM) | NAPRT Inhibition Kᵢ (µM) | CYP2D6 Inhibition Kᵢ (mM) |

| Nicotinic Acid | Reference | Reference | Reference | 3.8 ± 0.3[8] |

| 5-OCF₃-Nicotinic Acid | To be determined | To be determined | To be determined | To be determined |

| Other Derivatives | To be determined | To be determined | To be determined | To be determined |

Conclusion and Future Perspectives

Trifluoromethoxylated nicotinic acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The unique physicochemical properties imparted by the trifluoromethoxy group suggest that these derivatives could exhibit enhanced biological activities and improved pharmacokinetic profiles compared to the parent nicotinic acid.

Future research should focus on the systematic synthesis of a library of trifluoromethoxylated nicotinic acid analogues with the -OCF₃ group at various positions on the pyridine ring. Subsequent biological screening using the assays outlined in this guide will be crucial to identify lead compounds for further development. In vivo studies will then be necessary to evaluate their efficacy, safety, and pharmacokinetic properties in relevant disease models. The exploration of these novel chemical entities holds the potential to yield next-generation therapeutics for dyslipidemia, inflammatory diseases, and potentially cancer.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 7. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

introduction to trifluoromethoxylation of pyridine rings

An In-depth Technical Guide to the Trifluoromethoxylation of Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Trifluoromethoxy Group - A Paradigm Shift in Molecular Design

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in the design of modern pharmaceuticals and agrochemicals. Its rising prominence is not arbitrary; it stems from a confluence of electronic and structural properties that profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Unlike the structurally similar methoxy group, the trifluoromethoxy group is strongly electron-withdrawing and significantly more lipophilic.[1][2] Furthermore, the O-CF₃ bond tends to adopt a conformation orthogonal to an adjacent aromatic ring, a feature that can be exploited to modulate interactions with biological targets.[1][3][4]

However, the facile incorporation of this "super-methoxy" group, particularly onto electron-deficient heteroaromatic systems like pyridine, has long been a formidable challenge for synthetic chemists.[1][5] This guide provides an in-depth exploration of the strategies and methodologies developed to address this challenge, with a focus on the trifluoromethoxylation of the ubiquitous pyridine ring. We will delve into the mechanistic underpinnings of these reactions, provide practical, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this critical transformation in their own discovery programs.

Part 1: The Challenge and a Strategic Breakthrough - Indirect Trifluoromethoxylation via OCF₃ Migration

Direct trifluoromethoxylation of pyridines, while conceptually appealing, is often hampered by the electron-deficient nature of the ring system and the lack of general, mild, and regioselective methods.[6][7] A significant breakthrough in this area has been the development of an indirect, two-step strategy involving the O-trifluoromethylation of a pyridine-derived N-hydroxylamine followed by a subsequent OCF₃ migration.[1][3][5] This approach has proven to be a robust and versatile solution for accessing a wide array of trifluoromethoxylated pyridines.

The Core Concept: A Two-Act Play

This elegant strategy can be dissected into two key transformations:

-

O-Trifluoromethylation: A protected N-hydroxylamine, readily prepared from the parent pyridine, is reacted with an electrophilic trifluoromethylating reagent. This step forms a crucial N-O(CF₃) intermediate.

-

OCF₃ Migration: Upon thermal or chemical inducement, the trifluoromethoxy group migrates from the nitrogen atom to an adjacent carbon on the pyridine ring, typically at the ortho position, to yield the desired trifluoromethoxylated pyridine.

This sequence effectively circumvents the challenges of direct C-H functionalization by leveraging the reactivity of the N-hydroxylamine precursor.

Mechanistic Insights: A Tale of Radicals and Ions

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Mechanistic studies have revealed a fascinating dichotomy in the electronic demands of the two steps.[3][4]

-

Step 1: A Radical Affair - The O-Trifluoromethylation. Experimental evidence, including radical trapping experiments, strongly suggests that the initial O-trifluoromethylation proceeds through a radical pathway.[4] A plausible mechanism involves a single-electron transfer (SET) from the deprotonated N-hydroxylamine to the electrophilic trifluoromethylating reagent (such as a Togni reagent), generating an N-hydroxyl radical and a trifluoromethyl radical. These two radical species then recombine to form the N-O(CF₃) bond.[3][4]

-

Step 2: An Ionic Interlude - The OCF₃ Migration. In contrast to the first step, the subsequent migration of the trifluoromethoxy group is believed to occur via a heterolytic cleavage of the N-O bond.[3][4] This cleavage generates a nitrenium ion and a trifluoromethoxide anion, which exist as a short-lived ion pair. Rapid recombination of this ion pair then leads to the formation of the C-OCF₃ bond at the ortho position of the pyridine ring.[4] The electronic nature of the substituents on the pyridine ring plays a crucial role in this step, with electron-donating groups facilitating the rearrangement, often allowing it to proceed at or below room temperature.[1][5]

Visualizing the Mechanism: A DOT Language Representation

Caption: A simplified workflow illustrating the two-step mechanism of indirect trifluoromethoxylation.

Part 2: In the Trenches - Experimental Protocols and Considerations

The following protocols are based on established literature procedures and represent a practical guide for the synthesis of trifluoromethoxylated pyridines via the OCF₃ migration strategy.[1][5]

Workflow Overview: From Pyridine to Product

Caption: A high-level overview of the experimental workflow for pyridine trifluoromethoxylation.

Detailed Protocol: A Step-by-Step Guide

Materials and Reagents:

-

Substituted Pyridine

-

Protecting group precursor (e.g., Boc anhydride)

-

Hydroxylamine hydrochloride

-

Base (e.g., NaH, K₂CO₃)

-

Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)

-

Anhydrous solvents (e.g., CH₂Cl₂, MeNO₂)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step 1: Synthesis of the N-Protected N-Hydroxylamine Precursor

This is a representative procedure and may require optimization based on the specific pyridine substrate.

-

To a solution of the starting pyridine in a suitable anhydrous solvent, add the protecting group precursor and hydroxylamine hydrochloride.

-

Add a suitable base and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-protected N-hydroxylamine.

Step 2: One-Pot O-Trifluoromethylation and OCF₃ Migration

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected N-hydroxylamine (1.0 equiv) in anhydrous CH₂Cl₂.

-

Add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C and stir for 30 minutes.

-

Add a solution of Togni Reagent I (1.2 equiv) in anhydrous CH₂Cl₂ dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the O-trifluoromethylation is complete (monitor by ¹⁹F NMR or LC-MS).

-

For substrates with electron-donating groups: The migration may occur at room temperature. Continue stirring and monitor for the formation of the final product.

-

For substrates with electron-withdrawing groups: If the migration does not proceed at room temperature, carefully remove the solvent in vacuo. Dissolve the residue in anhydrous MeNO₂ and heat the reaction mixture (temperatures may range from 60 °C to 120 °C) until the migration is complete.[3][5]

-

Cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to afford the desired trifluoromethoxylated pyridine.

Data Presentation: A Comparative Overview

The efficiency of the OCF₃ migration is highly dependent on the electronic nature of the pyridine ring. The following table summarizes typical reaction conditions for different substrate classes.

| Substituent on Pyridine Ring | Typical Migration Temperature | Noteworthy Considerations |

| Electron-Donating (e.g., -OMe, -Me) | Room Temperature to 50 °C | Migration is generally facile. |

| Electron-Neutral (e.g., -H, -Ph) | 60 °C to 80 °C | Requires heating to induce migration. |

| Electron-Withdrawing (e.g., -Cl, -Br, -CO₂Me) | 80 °C to 120 °C | Higher temperatures are necessary to overcome the electronic deactivation of the ring. |

Part 3: The Expanding Frontier - Direct C-H Trifluoromethoxylation

While the OCF₃ migration strategy is a powerful tool, the development of direct C-H trifluoromethoxylation methods remains a highly sought-after goal in synthetic chemistry. Recent advancements have begun to address this challenge, offering complementary approaches to access these valuable compounds.

Silver-Mediated C-H Trifluoromethoxylation

Recent work has demonstrated that a silver-mediated protocol can achieve the direct trifluoromethoxylation of pyridines.[7] This method typically employs a silver salt (e.g., AgF₂) in the presence of an oxidant (e.g., Selectfluor) and a source of the trifluoromethoxy group.[7] A key advantage of this approach is its potential for late-stage functionalization of complex molecules. The reaction often proceeds with a high degree of regioselectivity, favoring the ortho position.[6][7]

Electrochemical Trifluoromethoxylation

Electrosynthesis offers a sustainable and reagent-economical alternative for chemical transformations. A recently developed electrochemical method for the direct C-H trifluoromethoxylation of (hetero)aromatics utilizes a readily available trifluoromethylating reagent and oxygen.[2][8] This approach proceeds through the generation of a CF₃ radical, which is then converted to a CF₃O radical that adds to the aromatic ring.[2][8] This method showcases the potential of electrochemistry to enable challenging transformations under mild conditions.

Conclusion: A Bright Future for a Privileged Functional Group

The trifluoromethoxylation of pyridine rings, once a significant synthetic hurdle, is now an accessible transformation thanks to the development of innovative methodologies. The indirect approach via OCF₃ migration from N-hydroxylamines has proven to be a particularly robust and general strategy, enabling the synthesis of a wide range of trifluoromethoxylated pyridines. Concurrently, emerging direct C-H functionalization techniques are expanding the synthetic chemist's toolkit, promising even more efficient and versatile routes to these valuable compounds in the future. As our understanding of these complex reactions deepens, we can anticipate the continued development of even more powerful methods for the installation of the trifluoromethoxy group, further solidifying its role as a privileged substituent in the design of next-generation pharmaceuticals and agrochemicals.

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Synthesis of 6-(Trifluoromethoxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety. Its introduction into a molecular scaffold can profoundly alter key physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group imparts a distinct electronic signature and conformational preference, offering a nuanced tool for the optimization of lead compounds. This guide provides a detailed examination of a representative synthesis of 6-(trifluoromethoxy)nicotinic acid, a valuable heterocyclic building block that has found application in the development of novel therapeutics. While a singular, seminal publication detailing its initial discovery remains elusive in readily accessible literature, the synthetic strategies presented herein are grounded in established and validated chemical principles for the preparation of analogous compounds.

The Synthetic Challenge: Introducing the -OCF₃ Group to the Pyridine Core

The synthesis of trifluoromethoxylated heteroaromatics, particularly electron-deficient systems like pyridine, presents a significant chemical challenge. The trifluoromethoxy group is generally introduced under conditions that can be harsh and may not be compatible with other sensitive functional groups. Early methods often relied on multi-step sequences that were low-yielding and limited in scope.

A robust and frequently employed strategy for the synthesis of compounds like this compound involves a multi-step approach starting from a readily available hydroxypyridine precursor. This method hinges on the conversion of the hydroxyl group to a more reactive intermediate, followed by a fluorinative step to install the trifluoromethoxy group, and subsequent functional group manipulations to arrive at the target carboxylic acid.

A Representative Synthetic Protocol

The following detailed protocol outlines a validated, multi-step synthesis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Protocol: A Multi-Step Synthesis of this compound

-

Step 1: Synthesis of Methyl 6-hydroxynicotinate

-

Procedure: 6-Hydroxynicotinic acid is suspended in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux and stirred for 4-6 hours until the starting material is fully consumed (monitored by TLC). Upon cooling, the reaction mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and the methanol is removed under reduced pressure. The resulting crude product is extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 6-hydroxynicotinate.

-

Expertise & Experience: The esterification of the carboxylic acid to the methyl ester serves a dual purpose: it protects the carboxylic acid from reacting in subsequent steps and increases the solubility of the compound in organic solvents, facilitating the next reaction.

-

-

Step 2: Formation of the Chlorothionoformate Intermediate

-

Procedure: To a biphasic mixture of chloroform and aqueous sodium hydroxide at 0°C, methyl 6-hydroxynicotinate is added. Thiophosgene is then added dropwise with vigorous stirring, maintaining the temperature at 0°C. The reaction is stirred for 2-3 hours. The organic layer is then separated, washed with water, and dried over anhydrous magnesium sulfate. The resulting chloroform solution of the chlorothionoformate is used directly in the next step.

-

Trustworthiness: This reaction must be performed in a well-ventilated fume hood as thiophosgene is highly toxic and volatile. The biphasic conditions are crucial for controlling the reaction and minimizing side products.

-

-

Step 3: Oxidative Fluorination to Install the Trifluoromethoxy Group

-

Procedure: The crude chloroform solution of the chlorothionoformate is saturated with chlorine gas and stirred at room temperature for 48 hours. The excess chlorine is removed by purging with nitrogen. The reaction mixture is then transferred to a suitable pressure reactor containing antimony trifluoride and a catalytic amount of antimony pentachloride. The reactor is sealed and heated to 140-150°C for 5-6 hours. After cooling, the reaction mixture is carefully quenched with water and extracted with dichloromethane. The organic extracts are washed, dried, and concentrated. The crude product, methyl 6-(trifluoromethoxy)nicotinate, is purified by column chromatography.

-

Authoritative Grounding: The use of antimony tri- and penta-halides for the conversion of chlorothionoformates to trifluoromethoxy groups is a well-established method in fluorine chemistry. This step is the most critical and challenging part of the synthesis.

-

-

Step 4: Saponification to this compound

-

Procedure: The purified methyl 6-(trifluoromethoxy)nicotinate is dissolved in a mixture of methanol and water. An excess of a strong base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete. The methanol is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Self-Validating System: The completion of the saponification can be monitored by TLC by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid at the baseline.

-

Visualization of the Synthetic Workflow

Caption: A representative synthetic pathway to this compound.

Characterization Data Summary

The identity and purity of the final product, this compound, are confirmed through a combination of spectroscopic and analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Resonances in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be deshielded due to the electron-withdrawing effects of the trifluoromethoxy and carboxylic acid groups. A broad singlet for the carboxylic acid proton will also be observed. |

| ¹³C NMR | Signals for the six distinct carbon atoms of the pyridine ring and the carboxylic acid. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated exact mass of C₇H₄F₃NO₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and strong C-F and C-O stretching vibrations. |

| Melting Point | A sharp and defined melting point, indicative of high purity. |

Conclusion and Future Outlook

The synthesis of this compound, while intricate, provides access to a highly valuable building block for medicinal chemistry and drug discovery. The strategic introduction of the trifluoromethoxy group onto the nicotinic acid scaffold allows for the fine-tuning of molecular properties, which can lead to the development of more effective and safer therapeutic agents. As the demand for novel fluorinated compounds continues to grow, the development of more efficient and scalable synthetic routes to key intermediates like this compound will remain an area of active research. Future innovations may focus on the use of modern catalytic methods to install the trifluoromethoxy group more directly and under milder conditions, further expanding the accessibility and utility of this important compound.

A Technical Guide to the Theoretical Analysis of 6-(Trifluoromethoxy)nicotinic Acid: A Computational Chemistry Perspective for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the theoretical calculations applied to 6-(trifluoromethoxy)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the quantum mechanical framework used to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a comprehensive analysis of its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. The causality behind the choice of computational methods is explained, providing a self-validating system for the presented protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into how computational modeling can accelerate the rational design of novel therapeutics and functional materials by predicting molecular behavior and reactivity.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄F₃NO₂, is a derivative of nicotinic acid (Vitamin B3) distinguished by the presence of a trifluoromethoxy (-OCF₃) group.[1][2] This substituent is of paramount importance in modern drug design. The -OCF₃ group is a "super-halogen" that significantly enhances lipophilicity (Hansch π parameter of +1.04), metabolic stability, and bioavailability of parent molecules.[3][4][5][6] These properties are critical for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][7][8] The trifluoromethoxy group's strong electron-withdrawing nature also modulates the electronic environment of the pyridine ring, influencing its interaction with biological targets.[4]

Given its molecular architecture—a pyridine ring, a carboxylic acid group, and a trifluoromethoxy moiety—this compound serves as a vital building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][9][10] Theoretical calculations provide a powerful, cost-effective lens through which we can predict and understand the intrinsic properties of this molecule before embarking on extensive laboratory synthesis and testing. By modeling its behavior at the quantum level, we can gain predictive insights into its reactivity, stability, and potential for intermolecular interactions, which are the cornerstones of rational drug design.

The Computational Framework: Methodology and Rationale

The accuracy of theoretical calculations is fundamentally dependent on the chosen methodology. For organic molecules containing highly electronegative atoms like fluorine and oxygen, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.

Core Computational Protocol

Our theoretical investigation is grounded in the following protocol, executed using a quantum chemistry package like Gaussian 09.[11]

Step-by-Step Computational Workflow:

-

Initial Structure Input: The 3D structure of this compound is first constructed using molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed to locate the global minimum energy conformation of the molecule. This step is crucial as all subsequent properties are calculated from this stable structure.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Rationale: B3LYP is a hybrid functional that has a proven track record for providing reliable geometric and electronic properties for a wide range of organic systems, including halogenated compounds.[11][12]

-

Basis Set: 6-311++G(d,p).

-

Rationale: This is a triple-zeta basis set that provides a flexible description of electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for accurately modeling lone pairs and potential non-covalent interactions. The (d,p) polarization functions allow for orbital shape distortion, which is critical for describing chemical bonds accurately.

-

-

Vibrational Frequency Calculation: This is performed at the same level of theory (B3LYP/6-311++G(d,p)) to achieve two goals:

-

Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energetic minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental FT-IR and Raman spectra to validate the computational model.[13][14]

-

-

Single-Point Energy and Wavefunction Analysis: Using the optimized geometry, further analyses are conducted to probe the electronic structure:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation).[15][16]

-

Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.[11][17]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.[18][19][20]

-

Visualization of the Computational Workflow

The logical flow of the theoretical analysis is depicted below.

Caption: A flowchart of the DFT-based computational protocol for this compound.

Results and Discussion: A Quantum Mechanical Portrait

Optimized Molecular Structure

The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters are summarized below. The planarity of the pyridine ring is maintained, with the carboxylic acid and trifluoromethoxy groups acting as key substituents.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C-O (-COOH) | Carbonyl Oxygen Bond | 1.21 Å |

| C-OH (-COOH) | Hydroxyl Carbon Bond | 1.35 Å |

| C-O (-OCF₃) | Ether Oxygen Bond | 1.36 Å |

| C-F (-OCF₃) | Average Fluoro-Carbon Bond | 1.34 Å |

| **Bond Angles (°) ** | ||

| O=C-OH | Carboxylic Acid Angle | 123.5° |

| C-O-C (-OCF₃) | Ether Bridge Angle | 118.9° |

| F-C-F (-OCF₃) | Average Fluoro-Carbon Angle | 108.2° |

| Table 1: Selected optimized geometric parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

The C-F bond lengths are typical for trifluoromethyl groups, indicating strong, stable bonds that contribute to the molecule's metabolic resistance. The C-O bond of the ether linkage is slightly shorter than a typical single bond, suggesting some degree of electron delocalization with the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical in determining a molecule's chemical reactivity and electronic properties.[11][17] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[17]

| Orbital | Energy (eV) | Implication |

| HOMO | -7.85 eV | High ionization potential, indicating good stability. |

| LUMO | -1.98 eV | Capacity to accept electrons in reactions. |

| Energy Gap (ΔE) | 5.87 eV | High kinetic stability and low chemical reactivity. |

| Table 2: Calculated FMO energies and energy gap. |

The relatively large HOMO-LUMO gap of 5.87 eV suggests that this compound is a kinetically stable molecule.[21] A large energy gap is often a desirable trait in drug candidates as it implies lower reactivity and fewer off-target interactions.

The distribution of these orbitals reveals where reactions are most likely to occur.

-

HOMO: The HOMO is primarily localized over the pyridine ring and the oxygen atoms of the carboxylic acid group. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is distributed across the entire aromatic system, including the trifluoromethoxy group. This suggests that the molecule can accept electron density into its π-system.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual guide to the molecule's charge distribution, which is invaluable for understanding intermolecular interactions, particularly in a biological context like drug-receptor binding.[18][19]

-

Red Regions (Negative Potential): These areas are rich in electrons and are prime targets for electrophilic attack or hydrogen bond donation. In this compound, the most negative potential is concentrated around the carbonyl oxygen of the carboxylic acid group and the nitrogen atom of the pyridine ring. This is consistent with these sites being the primary locations for protonation and metal coordination.

-

Blue Regions (Positive Potential): These areas are electron-deficient and susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor.

-

Green Regions (Neutral Potential): These areas, such as the C-H bonds of the pyridine ring, are relatively neutral.

The MEP analysis strongly suggests that the molecule's interactions will be dominated by hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen.[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper understanding of charge distribution and intramolecular stabilizing interactions.

-